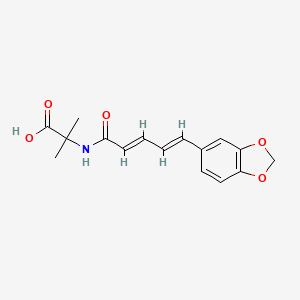
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a 1,3-benzodioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the pentadienyl group and the methylalanine moiety further enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product. This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to achieve high yield and purity. Techniques such as Pd-catalyzed C-N cross-coupling and copper-catalyzed coupling reactions are often employed to introduce the benzodioxole group and other functional groups .
化学反応の分析
Types of Reactions: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions highlight its reactivity and functional versatility.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide for bromination, cesium carbonate as a base, and tris(dibenzylideneacetone)dipalladium as a catalyst. Reaction conditions often involve heating in an oil bath and refluxing for several hours .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown potential anticancer activity by causing cell cycle arrest and inducing apoptosis in cancer cells . Additionally, its unique structure makes it a valuable tool for studying structure-activity relationships and developing new therapeutic agents.
作用機序
The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds: Similar compounds include derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine and N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide . These compounds share the benzodioxole moiety and exhibit similar biological activities.
Uniqueness: What sets N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine apart is its combination of the pentadienyl group and the methylalanine moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications and makes it a valuable compound for scientific research and therapeutic development.
特性
CAS番号 |
90778-76-0 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H17NO5/c1-16(2,15(19)20)17-14(18)6-4-3-5-11-7-8-12-13(9-11)22-10-21-12/h3-9H,10H2,1-2H3,(H,17,18)(H,19,20)/b5-3+,6-4+ |
InChIキー |
MRCJNZXCAHHFIB-GGWOSOGESA-N |
異性体SMILES |
CC(C)(C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


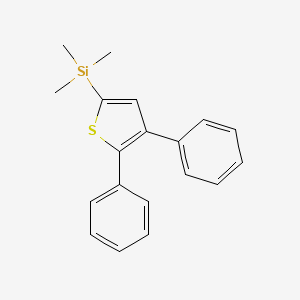

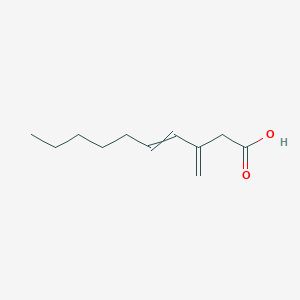
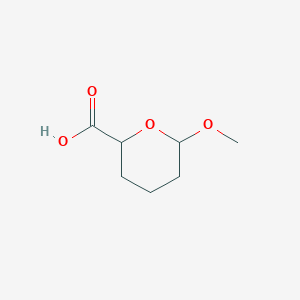
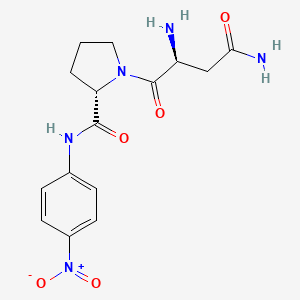
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

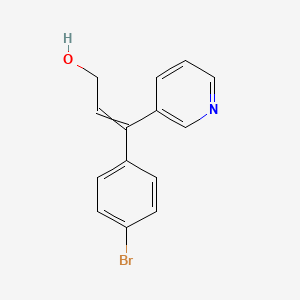


![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
